![molecular formula C12H10ClNO2S B2885131 3-chloro-N-phenylbenzenesulfonamide CAS No. 16936-90-6](/img/structure/B2885131.png)
3-chloro-N-phenylbenzenesulfonamide
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Overview
Description
3-chloro-N-phenylbenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is also known as 3-chloro-N-phenylbenzene-1-sulfonamide or chlorothiazide. This compound has attracted the attention of scientists due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and material science.
Scientific Research Applications
Enantioselective Modification
The compound can be used in enantioselective modification of sulfonamides via carbene organic catalysis . This reaction proceeds under mild conditions with a broad substrate scope, wide functional group tolerance, and good to excellent yields .
Fluorescent Probes
Sulfonamide-containing naphthalimide derivatives, which include 3-chloro-N-phenylbenzene-1-sulfonamide, have been synthesized and used as fluorescent probes . These probes have attracted increasing interest in fluorescent imaging for the noninvasive detection of cancers .
Antibacterial and Antifungal Activities
Substituted N-(3-formyl-4-oxo-4H-chromen-2-yl)-N-phenylbenzenesulfonamides, which include 3-chloro-N-phenylbenzene-1-sulfonamide, have been synthesized and evaluated for their antibacterial and antifungal activities .
Crystal Growth
The compound has been synthesized and grown as a high-quality single crystal by the slow evaporation solution growth technique .
Drug Modification
The compound is used in the modification of drug molecules of a series having optimal activity, which is an important factor necessary for new drug discovery .
Antithyroid, Anti-inflammatory, Antidepressant, Diuretic, Protease inhibitors, Hypoglycemic Activities
The compound has been synthesized and evaluated for its potential in various pharmacological activities such as antithyroid, anti-inflammatory, antidepressant, diuretic, protease inhibitors, and hypoglycemic activities .
Mechanism of Action
Target of Action
3-Chloro-N-Phenylbenzenesulfonamide, also known as CHEMBL3956621, is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, including 3-Chloro-N-Phenylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, thereby preventing the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This results in the inhibition of bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by 3-Chloro-N-Phenylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this inhibition is a decrease in bacterial DNA synthesis, leading to the inhibition of bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine
Result of Action
The primary result of the action of 3-Chloro-N-Phenylbenzenesulfonamide is the inhibition of bacterial growth and replication . By inhibiting the synthesis of folic acid, this compound prevents the production of bacterial DNA, leading to bacteriostatic effects .
Action Environment
The action, efficacy, and stability of 3-Chloro-N-Phenylbenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs or substances can affect the metabolism and excretion of the compound
properties
IUPAC Name |
3-chloro-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJCMLQLDYZJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-phenylbenzenesulfonamide |
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